Diclofensine hydrochloride

Vue d'ensemble

Description

Il bloque la recapture de la dopamine, de la noradrénaline et de la sérotonine par les synaptosomes du cerveau de rat avec des valeurs de CI50 de 0,74, 2,3 et 3,7 nM, respectivement . Ce composé a été étudié pour son utilisation potentielle comme antidépresseur en raison de sa capacité à moduler les niveaux de neurotransmetteurs dans le cerveau .

Méthodes De Préparation

La synthèse du chlorhydrate de Ro 8-4650 implique plusieurs étapesL’étape finale consiste à former le sel chlorhydrate pour améliorer la stabilité et la solubilité du composé . Les méthodes de production industrielle impliquent souvent l’optimisation des conditions de réaction pour maximiser le rendement et la pureté, notamment en contrôlant la température, la pression et la durée de la réaction .

Analyse Des Réactions Chimiques

Le chlorhydrate de Ro 8-4650 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier la structure du composé, modifiant potentiellement ses propriétés pharmacologiques.

Réduction : Cette réaction peut être utilisée pour modifier des groupes fonctionnels spécifiques au sein de la molécule.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire une variété de dérivés d’isoquinoléine substitués .

Applications de la recherche scientifique

Le chlorhydrate de Ro 8-4650 a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé de référence dans des études portant sur les inhibiteurs de la recapture de la monoamine.

Biologie : Les chercheurs l’utilisent pour étudier les effets de l’inhibition de la recapture de la monoamine sur la fonction neuronale et le comportement.

Médecine : Il a été exploré comme antidépresseur potentiel en raison de sa capacité à moduler les niveaux de neurotransmetteurs.

Industrie : Les propriétés du composé le rendent utile dans le développement de nouveaux produits pharmaceutiques ciblant la recapture de la monoamine

Applications De Recherche Scientifique

Diclofensine hydrochloride, also known as Ro-8-4650 hydrochloride, is a chemical compound with several notable applications, primarily in the realm of treating depression and neuronal research . Developed by Hoffmann-La Roche in the 1970s, diclofensine acts as a triple monoamine reuptake inhibitor, targeting dopamine, norepinephrine, and serotonin transporters . Although it demonstrated effectiveness in initial human trials, its clinical development was eventually halted, potentially due to concerns regarding its abuse potential .

Antidepressant Properties

This compound has equipotent inhibitory effects on the neuronal uptake of norepinephrine, serotonin, and dopamine . Human trials indicated its effectiveness as an antidepressant, with a relatively low incidence of side effects . One study compared diclofensine to imipramine in outpatients with depression, revealing that diclofensine exhibited a faster onset of efficacy compared to imipramine . Specifically, diclofensine-treated patients showed quicker improvement in 'inhibition' and 'somatic complaints' factors as measured by the Hamilton Depression Rating Scale (HDRS) .

Monoamine Reuptake Inhibition

Diclofensine potently inhibits the reuptake of monoamines, including dopamine, noradrenaline, and serotonin . Its affinities (Ki) for dopamine, norepinephrine, and serotonin transporters are 16.8 nM, 15.7 nM, and 51 nM, respectively .

Impact on Locomotor Activity and Food Intake

As indicated by Cayman Chemical, diclofensine increases locomotor activity and decreases food intake, suggesting potential applications in studies related to behavioral and metabolic functions .

Neurochemical Studies

In vitro studies have demonstrated that diclofensine can markedly decrease the uptake of 3H-DA in rat brain synaptosomes and enhance K+-evoked endogenous DA release from tuberoinfundibular dopaminergic (TIDA) neurons . These findings suggest its utility in investigating dopamine-related mechanisms in the brain.

Data Tables

| Primary Target | Pharmacology | Potency (IC50) |

|---|---|---|

| Dopamine transporter (DAT) | Inhibitor of reuptake | 16.8 nM |

| Norepinephrine transporter (NET) | Inhibitor of reuptake | 15.7 nM |

| Serotonin transporter (SERT) | Inhibitor of reuptake | 51.0 nM |

| Adverse Event | Significance | Dose | Population |

|---|---|---|---|

| Agitation | 1 pt Disc. AE | 75 mg 1 time / day multiple, oral (max) Studied dose Dose: 75 mg, 1 time / day Route: oral Route: multiple Dose: 75 mg, 1 time / day Sources: | unhealthy, ADULT n = 14 Health Status: unhealthy Condition: depression Age Group: ADULT Sex: M+F Food Status: UNKNOWN Population Size: 14 Sources: |

| Sweating | 1 pt Disc. AE | 75 mg 1 time / day multiple, oral (max) Studied dose Dose: 75 mg, 1 time / day Route: oral Route: multiple Dose: 75 mg, 1 time / day Sources: | unhealthy, ADULT n = 14 Health Status: unhealthy Condition: depression Age Group: ADULT Sex: M+F Food Status: UNKNOWN Population Size: 14 Sources: |

Comparative Trial with Imipramine

A double-blind study involving sixty outpatients with varying types of depression compared diclofensine and imipramine . Patients were divided into three groups, receiving either 15 mg diclofensine, 25 mg diclofensine, or 25 mg imipramine . The mean daily dosages were 64.0 mg, 97.6 mg, and 102.9 mg, respectively . All groups experienced clinical improvement over the six-week trial, but the diclofensine groups improved more rapidly than the imipramine group . The most common side effects in the diclofensine group were dry mouth, insomnia, dizziness, and agitation, while the imipramine group reported dry mouth, tremor, dizziness, and sleepiness . The study concluded that diclofensine had a faster onset of efficacy compared to imipramine .

Controlled Trial Assessing Therapeutic Dose Range

Mécanisme D'action

Le chlorhydrate de Ro 8-4650 exerce ses effets en inhibant la recapture de la dopamine, de la noradrénaline et de la sérotonine. Cette inhibition augmente les niveaux de ces neurotransmetteurs dans la fente synaptique, améliorant leur signalisation et atténuant potentiellement les symptômes de la dépression . Les cibles moléculaires du chlorhydrate de Ro 8-4650 comprennent le transporteur de dopamine, le transporteur de noradrénaline et le transporteur de sérotonine .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de Ro 8-4650 est similaire à d’autres inhibiteurs de la recapture de la monoamine, tels que la nomifensine et l’amitriptyline. Il se différencie par sa puissance et sa sélectivité pour différents transporteurs de monoamine. Par exemple, le chlorhydrate de Ro 8-4650 présente une puissance plus élevée pour l’inhibition de la recapture de la dopamine par rapport à la nomifensine . Ce profil unique en fait un outil précieux pour étudier le rôle de la recapture de la monoamine dans divers processus physiologiques et pathologiques.

Composés similaires

- Nomifensine

- Amitriptyline

- Imipramine

- Desipramine

Activité Biologique

Diclofensine hydrochloride, also known as Ro 8-4650, is a compound that has garnered attention for its potent biological activity, particularly as a triple monoamine reuptake inhibitor. This article explores its mechanisms of action, pharmacological effects, clinical applications, and research findings.

Diclofensine primarily functions as an inhibitor of the reuptake of three key neurotransmitters: dopamine (DA), norepinephrine (NE), and serotonin (5-HT). The compound demonstrates high affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), with IC50 values indicating its effectiveness:

| Neurotransmitter | IC50 Value (nM) |

|---|---|

| Dopamine | 0.74 |

| Norepinephrine | 2.3 |

| Serotonin | 3.7 |

These values suggest that diclofensine is particularly effective in blocking the uptake of dopamine, which is crucial for its antidepressant effects .

Antidepressant Properties

Clinical trials have indicated that diclofensine possesses significant antidepressant properties. A controlled study involving outpatients with moderate to severe depression found that a daily dose of 50 mg was generally sufficient for therapeutic efficacy, with the potential to increase up to 150 mg without significant advantages in effectiveness but with an increased risk of side effects . The study reported an efficacy index similar to that of maprotiline, another antidepressant, but with a notably different side-effect profile.

Side Effects and Tolerability

Diclofensine has been noted for its relatively mild side effects compared to other antidepressants. In a clinical pharmacological comparison, it did not significantly impact salivary flow or pupil diameter and had no notable effects on sedation or mood compared to other agents like amitriptyline . Importantly, there were no withdrawal symptoms reported upon discontinuation of treatment, suggesting a favorable tolerability profile .

Case Studies and Clinical Research

Case Study: Efficacy in Depression

A study involving 27 patients assessed the efficacy of diclofensine over periods ranging from 5 to 150 days. The findings indicated that patients experienced significant mood alleviation and psycho-energizing effects. The dosage adjustments were made based on individual tolerance and response, highlighting the need for personalized treatment approaches in psychiatric care .

Clinical Trial Insights

In a double-blind placebo-controlled trial with ten healthy volunteers, diclofensine was administered at doses of 25 mg and 50 mg. The results demonstrated no significant changes in physiological parameters such as heart rate or blood pressure, further supporting its safety profile in clinical settings .

Propriétés

IUPAC Name |

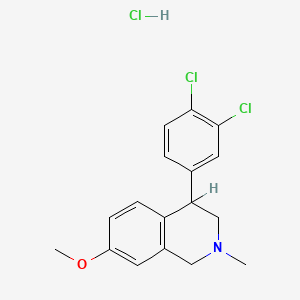

4-(3,4-dichlorophenyl)-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO.ClH/c1-20-9-12-7-13(21-2)4-5-14(12)15(10-20)11-3-6-16(18)17(19)8-11;/h3-8,15H,9-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHOXCSPLOXNOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=C(C1)C=C(C=C2)OC)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67165-56-4 (Parent) | |

| Record name | Diclofensine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079234325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID301000351 | |

| Record name | 4-(3,4-Dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301000351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34041-84-4, 79234-32-5 | |

| Record name | Diclofensine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034041844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclofensine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079234325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3,4-Dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301000351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLOFENSINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U71XY6JQK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.